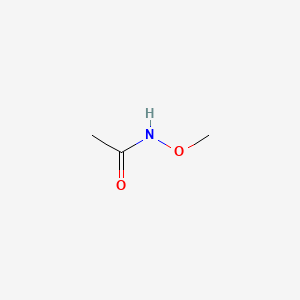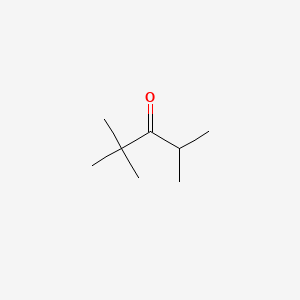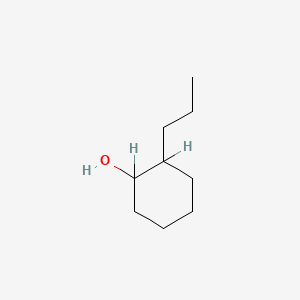
(Allylthio)benzene
描述
"(Allylthio)benzene" refers to a class of organic compounds characterized by the presence of an allylthio group (-SCH2CH=CH2) attached to a benzene ring. These compounds are of interest in synthetic organic chemistry due to their potential as intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials.
Synthesis Analysis
The synthesis of "(Allylthio)benzene" and related compounds typically involves the attachment of an allylthio group to a benzene ring. This can be achieved through various methods, including the Friedel-Crafts alkylation, where an allyl chloride reacts with benzene in the presence of a Lewis acid catalyst, or via the reaction of benzene with allyl mercaptan in a substitution reaction. These methods highlight the versatility and adaptability of synthetic approaches in achieving desired molecular architectures (Rossi et al., 2014).
科学研究应用
-
Synthesis of Alkylbenzenes via the Alkylation of Benzene Using α-Olefin Dimers
- Field : Chemistry, specifically surfactant synthesis .
- Application : This research focuses on the synthesis of alkylbenzene sulfonate surfactants via dimerization, benzene alkylation, and sulfonation .
- Methods : The process involves benzene alkylation over a trimethyl amine hydrochloride-acidic anhydrous aluminum chloride ionic liquid catalyst (Et3NHCl-AlCl3) using C6 α-olefin dimers as a model alkylation agent .
- Results : Under optimal conditions, the conversion of the C6 α-olefin dimer was 100% and the selectivity toward the mono alkylbenzene product was 91.0% .
-
Selective Alkylation of Benzene with Methanol to Toluene and Xylene over H-ZSM-5 Zeolites
- Field : Chemical Engineering .
- Application : This research focuses on the alkylation of benzene with methanol to generate high-value-added toluene and xylene .
- Methods : The process is achieved primarily using solid acids like H-ZSM-5 zeolites as catalysts .
- Results : The study provides an efficient way to regulate the distribution of acid sites, thereby enhancing the catalytic performance of H-ZSM-5 zeolite .
-
Friedel-Crafts Alkylation of Benzene
- Field : Organic Chemistry .
- Application : This process forms alkyl benzenes from alkyl halides . It’s a crucial reaction in the synthesis of various organic compounds .
- Methods : The reaction involves the formation of a carbocation which then reacts with benzene to form a resonance stabilized alkylbenzenium ion . The reaction is catalyzed by Lewis acids such as AlCl3 .
- Results : The reaction can lead to polyalkylation, as the alkyl group added to the benzene ring activates it towards further alkylation .
-
Alkylation of Benzene with Long Chain α-Olefins
-
Industrial Alkylation of Benzene
- Field : Industrial Chemistry .
- Application : This process is used to substitute alkyl groups into a benzene ring .
- Methods : The reaction involves the use of an alkene and a mixture of aluminium chloride and hydrogen chloride as the catalyst .
- Results : The reaction allows for the production of various alkylbenzenes .
-
Alkylation of Benzene with Chloroalkanes
- Field : Organic Chemistry .
- Application : This process is used to substitute an alkyl group into a benzene ring .
- Methods : The reaction involves the use of a chloroalkane (for example, chloromethane or chloroethane) in the presence of an aluminum chloride catalyst .
- Results : The reaction allows for the production of various alkylbenzenes .
-
Friedel-Crafts Alkylation of Benzene with Chloroalkanes
- Field : Organic Chemistry .
- Application : This process is used to substitute an alkyl group into a benzene ring .
- Methods : The reaction involves the use of a chloroalkane (for example, chloromethane or chloroethane) in the presence of an aluminum chloride catalyst .
- Results : The reaction allows for the production of various alkylbenzenes .
-
Industrial Alkylation of Benzene with Alkenes
- Field : Industrial Chemistry .
- Application : This process is used to substitute alkyl groups into a benzene ring .
- Methods : The reaction involves the use of an alkene and a mixture of aluminium chloride and hydrogen chloride as the catalyst .
- Results : The reaction allows for the production of various alkylbenzenes .
-
Synthesis of Dodecylbenzene via the Alkylation of Benzene and 1-Dodecene
-
Friedel-Crafts Alkylation of Benzene with 2-Chloropropane
- Field : Organic Chemistry .
- Application : This process forms alkyl benzenes from alkyl halides . It’s a crucial reaction in the synthesis of various organic compounds .
- Methods : The reaction involves the formation of a carbocation which then reacts with benzene to form a resonance stabilized alkylbenzenium ion . The reaction is catalyzed by Lewis acids such as AlCl3 .
- Results : The reaction can lead to polyalkylation, as the alkyl group added to the benzene ring activates it towards further alkylation .
-
Friedel-Crafts Acylation of Benzene
- Field : Organic Chemistry .
- Application : This process forms acyl benzenes from acyl chlorides . It’s a crucial reaction in the synthesis of various organic compounds .
- Methods : The reaction involves the formation of an acylium ion which then reacts with benzene to form a resonance stabilized acylbenzenium ion . The reaction is catalyzed by Lewis acids such as AlCl3 .
- Results : The reaction can lead to polyacylation, as the acyl group added to the benzene ring activates it towards further acylation .
安全和危害
未来方向
The future of (Allylthio)benzene research lies in exploring its potential uses and improving its synthesis methods. For instance, single-atom catalysts (SACs) have emerged as a potential catalyst for catalytic reactions, particularly for benzene oxidation to phenol . Furthermore, as the world moves towards greener and more sustainable energy sources, the production methods of (Allylthio)benzene may need to adapt .
属性
IUPAC Name |
prop-2-enylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10S/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNRLAFFKKBSIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201002 | |
| Record name | (Allylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Allylthio)benzene | |
CAS RN |
5296-64-0 | |
| Record name | (2-Propen-1-ylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5296-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Allylthio)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005296640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Allylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (allylthio)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-ALLYLTHIOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZD2SYT8MG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



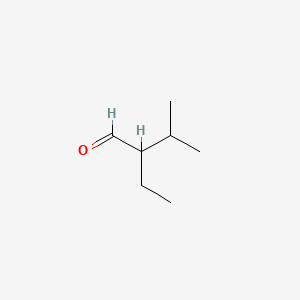
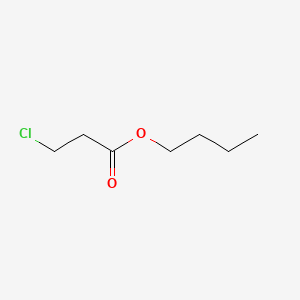
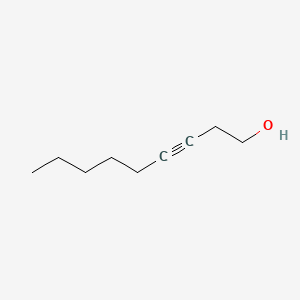

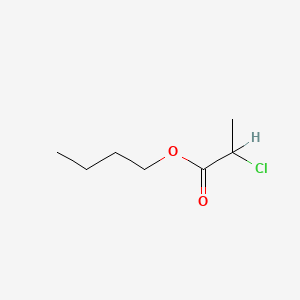
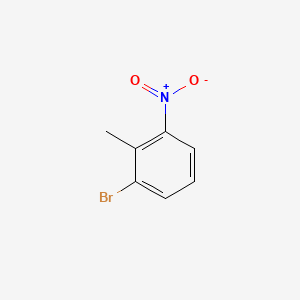

![Thieno[2,3-b]thiophene](/img/structure/B1266192.png)

